![molecular formula C10H16LiN2P B14381730 lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine CAS No. 90210-31-4](/img/structure/B14381730.png)
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is a compound that combines lithium with a phosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine typically involves the reaction of a lithium reagent with a phosphine precursor. One common method is the reaction of lithium metal with a chlorophosphine compound in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other metal atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenated compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems where phosphine ligands play a role.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphine ligand can coordinate with metal atoms, facilitating various chemical transformations. The lithium atom can also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyllithium: Another organolithium compound used in similar applications.
Dimethylaminophenylphosphine: A related phosphine ligand without the lithium component.
Uniqueness
Lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine is unique due to the presence of both lithium and a phosphine ligand in its structure. This combination provides distinct reactivity and coordination properties, making it valuable in specific catalytic and synthetic applications.
Eigenschaften
CAS-Nummer |
90210-31-4 |
|---|---|
Molekularformel |
C10H16LiN2P |
Molekulargewicht |
202.2 g/mol |
IUPAC-Name |
lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16N2P.Li/c1-11(2)13(12(3)4)10-8-6-5-7-9-10;/h5-6,8-9H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
DCYGZJCVIDRHKA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN(C)P(C1=CC=C[C-]=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


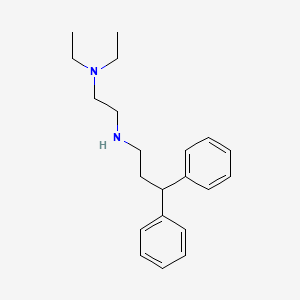
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

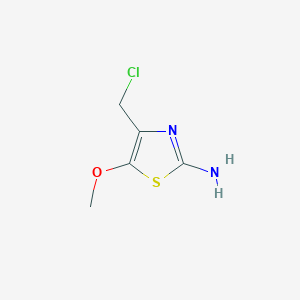
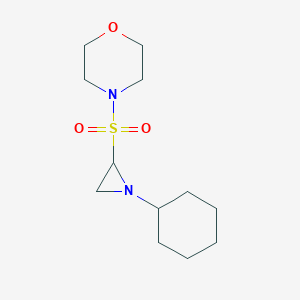
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
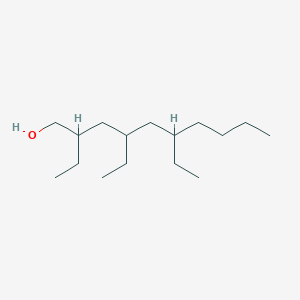
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
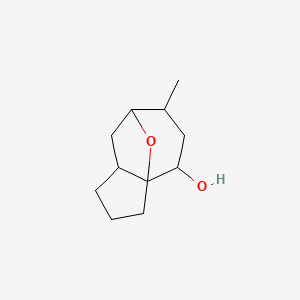
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
